synthesis and characterization of 2,7-Dimethyloxepine
synthesis and characterization of 2,7-Dimethyloxepine
An In-depth Technical Guide to the Synthesis and Characterization of 2,7-Dimethyloxepine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 2,7-dimethyloxepine, a stable derivative of the oxepine heterocyclic system. Oxepines are seven-membered rings containing an oxygen atom and three double bonds. The parent compound exists in a dynamic equilibrium with its valence tautomer, benzene oxide, a critical intermediate in the metabolic oxidation of benzene.[1][2] The inherent instability of many oxepine derivatives makes their synthesis and study challenging.[3] However, substitution at the 2- and 7-positions, as in 2,7-dimethyloxepine, significantly enhances stability, making it an excellent model compound for investigating the chemical and physical properties of the oxepine ring system.[1]
This document is intended for researchers and professionals in organic synthesis and drug development, offering not just protocols but also the underlying scientific rationale for the procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Part 1: Synthesis of 2,7-Dimethyloxepine
The most reliable and well-documented pathway to 2,7-dimethyloxepine proceeds through a three-step sequence starting from o-xylene. This method, detailed in Organic Syntheses, is a robust procedure that provides good yields of the target compound.[4] The causality behind this specific pathway is rooted in the need to generate a specific cyclohexadiene isomer which, upon epoxidation and subsequent base-induced rearrangement, yields the desired oxepine ring structure.
Synthetic Workflow Overview
The overall transformation can be visualized as follows:
Caption: Tautomeric equilibrium between 2,7-dimethyloxepine and its arene oxide form.
Part 3: Characterization of 2,7-Dimethyloxepine
Thorough characterization is essential to confirm the structure and purity of the synthesized product. A combination of spectroscopic and physical data provides an unambiguous identification.
Physical and Chemical Properties
The macroscopic properties of 2,7-dimethyloxepine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O | [5][6] |
| Molecular Weight | 122.16 g/mol | [5][6] |
| Appearance | Orange oil | [4] |
| Boiling Point | 49–50 °C at 15 mm Hg | [4] |
| CAS Number | 1487-99-6 | [5][6] |
| IUPAC Name | 2,7-dimethyloxepine | [5] |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2,7-dimethyloxepine. The symmetry of the molecule simplifies the spectrum.
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¹H NMR: The proton NMR spectrum is expected to show two main signals: one for the two equivalent methyl groups and another for the four equivalent olefinic protons on the ring. The chemical shifts are indicative of the electronic environment.
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¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the methyl carbons, the olefinic carbons adjacent to the oxygen (C2/C7), and the other two olefinic carbons (C3/C6 and C4/C5).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 5.7 - 6.0 | Multiplet | H3, H4, H5, H6 |
| ¹H | ~ 2.1 | Singlet | -CH₃ |
| ¹³C | ~ 145 | Singlet | C2, C7 |
| ¹³C | ~ 125 - 130 | Singlet | C3, C4, C5, C6 |
| ¹³C | ~ 25 | Singlet | -CH₃ |
| (Note: Predicted shifts are based on typical values for similar structures and data from sources like SpectraBase.)[5][7] |
2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) is a common method for this analysis.
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Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z = 122, corresponding to the molecular weight of C₈H₁₀O. [6]* Fragmentation: A significant fragment is often observed at m/z = 107, corresponding to the loss of a methyl group ([M-15]⁺). [5]This fragmentation pattern is characteristic and supports the proposed structure.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 2,7-dimethyloxepine, the key absorptions are related to the C=C and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 - 3010 | C-H stretch | Olefinic (sp² C-H) |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (-CH₃) |
| ~ 1650 | C=C stretch | Alkene |
| ~ 1250 - 1200 | C-O-C stretch | Aryl-alkyl ether |
| (Note: These are characteristic ranges. The C-O-C stretch is particularly diagnostic for the ether linkage within the seven-membered ring.) |
Conclusion
The synthesis and characterization of 2,7-dimethyloxepine provide a valuable case study in heterocyclic chemistry. The established three-step synthesis is a reliable method for obtaining this stable oxepine derivative. Its characterization through NMR, MS, and IR spectroscopy provides a clear and consistent picture of its molecular structure. As a stable analog of the more reactive parent oxepine, 2,7-dimethyloxepine continues to be a compound of interest for researchers studying the metabolism of aromatic compounds and the fundamental reactivity of seven-membered heterocyclic systems. [1]
References
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Organic Syntheses Procedure, 2,7-Dimethyloxepin. Organic Syntheses. Available from: [Link]
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PubChem, Compound Summary for CID 578868, 2,7-Dimethyloxepine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate, Recent Developments in the Synthesis of Oxepines. ResearchGate. Available from: [Link]
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NIH, Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Center for Biotechnology Information. Available from: [Link]
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NIST, Chemistry WebBook, Oxepine, 2,7-dimethyl-. National Institute of Standards and Technology. Available from: [Link]
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NIH, (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Center for Biotechnology Information. Available from: [Link]
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Semantic Scholar, Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. Available from: [Link]
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SpectraBase, 2,7-Dimethyloxepin. Wiley. Available from: [Link]
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UNH Scholars' Repository, Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nitrate to investigate benzene metabolism. University of New Hampshire. Available from: [Link]
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